molecular formula C16H18FN5O B5972567 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide

Cat. No.: B5972567
M. Wt: 315.35 g/mol
InChI Key: UAWCQJUUIZOKCH-UHFFFAOYSA-N
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Description

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a triazole moiety attached to the acetamide group

Properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O/c1-10(7-22-9-18-8-19-22)20-16(23)6-13-11(2)21-15-4-3-12(17)5-14(13)15/h3-5,8-10,21H,6-7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWCQJUUIZOKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)NC(C)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide typically involves multiple steps. One common approach is to start with the fluorination of 2-methylindole to obtain 5-fluoro-2-methylindole. This intermediate is then subjected to acylation with an appropriate acyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-fluoro-1-methyl-1H-indol-3-yl)ethanamine: A related compound with a similar indole structure but different functional groups.

    2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride: Another similar compound with a hydrochloride salt form.

    Ethyl 2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetate: A derivative with a quinoline moiety .

Uniqueness

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide is unique due to the presence of both the fluorinated indole and triazole moieties, which confer distinct chemical and biological properties.

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